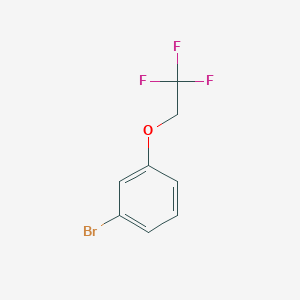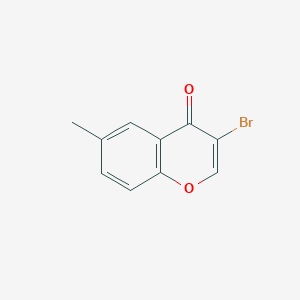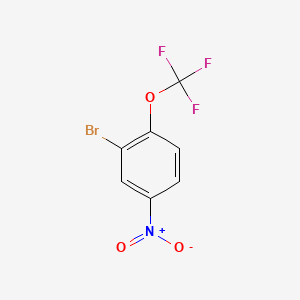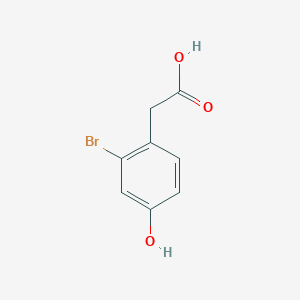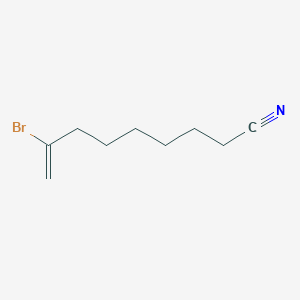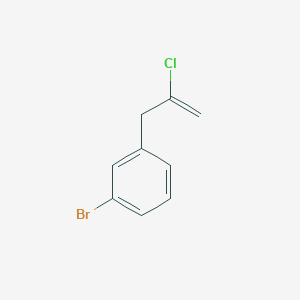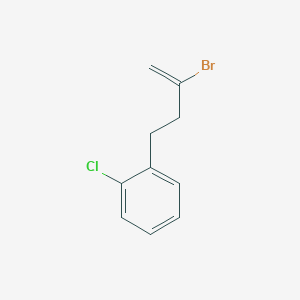
7-Bromo-7-octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-7-octenoic acid is a chemical compound with the molecular formula C8H13BrO2 . It is an octenoic acid derivative, which is a subclass of carboxylic acids. It is a stable solid at room temperature and has a melting point of 48-50°C.
Molecular Structure Analysis
The molecular structure of 7-Bromo-7-octenoic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 221.09 g/mol .Physical And Chemical Properties Analysis
7-Bromo-7-octenoic acid is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF). The compound has a pKa value of 4.86 and exhibits acidic properties.Scientific Research Applications
Surface Chemistry and Adsorption Studies
7-Bromo-7-octenoic acid: can be utilized in surface chemistry to understand adsorption behaviors on metal substrates. Similar to studies conducted with 7-octenoic acid on copper , this compound could be used to investigate the formation of self-assembled monolayers (SAMs), their structural properties, and reaction pathways on various metal surfaces. This research has implications for the development of sensors, molecular electronics, and corrosion-resistant coatings.
Biotechnological Production of Brominated Compounds
Brominated compounds have diverse applications in agriculture, food, and pharmaceutical industries. The fermentative process using microorganisms like Corynebacterium glutamicum can be adapted to incorporate 7-Bromo-7-octenoic acid as a precursor for the biosynthesis of brominated natural products .
Safety and Hazards
properties
IUPAC Name |
7-bromooct-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFNHQYPDTHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641253 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732248-52-1 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

